4,5-dichloro-N-cyclopropyl-2-nitroaniline
Description
Contextualization of Substituted Anilines in Organic Synthesis
Aniline (B41778), a simple aromatic amine, is a foundational molecule in organic chemistry. researchgate.net The addition of various functional groups to the aniline ring system gives rise to a vast family of "substituted anilines." These compounds are not merely derivatives but are often key intermediates in the synthesis of a wide array of more complex molecules. researchgate.netnih.gov The nature and position of the substituents on the aniline ring dramatically influence the molecule's electronic properties, reactivity, and steric profile. This makes substituted anilines versatile tools for chemists, enabling the construction of everything from pharmaceuticals to dyes and polymers. nih.gov The amino group itself can be a site of further reactions, or it can direct the course of reactions on the aromatic ring. nih.gov
Significance of Nitro Aromatic Compounds in Advanced Organic Synthesis
Nitro aromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are another cornerstone of organic synthesis. The nitro group is strongly electron-withdrawing, a property that deactivates the aromatic ring towards electrophilic substitution and influences the positions at which other substituents can be added. wikipedia.org This electronic influence is critical in controlling the outcome of chemical reactions. Furthermore, the nitro group itself is a versatile functional group that can be readily converted into other functionalities, most notably an amino group (-NH2) through reduction. nih.gov This transformation is a fundamental step in the synthesis of many aromatic amines that may be difficult to prepare through other means. Their importance is highlighted by their role as precursors to a wide range of materials, including pharmaceuticals and dyes. taylorandfrancis.com
Elucidating the Role of Cyclopropyl (B3062369) Moieties in Molecular Architecture
The cyclopropyl group, a three-membered carbon ring, is more than just a small cycloalkane. Its unique geometry and electronic properties make it a valuable addition to molecular design. The strained ring system imparts a degree of rigidity and specific conformational preferences to a molecule. acs.org From an electronic standpoint, the cyclopropyl group can exhibit properties reminiscent of a double bond, including the ability to participate in conjugation. This can influence the electronic environment of adjacent functional groups. In medicinal chemistry, the incorporation of a cyclopropyl group can impact a molecule's metabolic stability and binding affinity to biological targets. The N-cyclopropylation of aromatic amines is a known synthetic transformation that introduces this valuable moiety. rsc.org
Overview of the Chemical Compound 4,5-Dichloro-N-cyclopropyl-2-nitroaniline as a Research Subject
The compound this compound is a specific molecule that embodies the principles outlined above. It is a substituted aniline, featuring two chlorine atoms and a nitro group on the aromatic ring, and a cyclopropyl group attached to the nitrogen atom. The arrangement of these groups—the two chlorine atoms at positions 4 and 5, the nitro group at position 2, and the N-cyclopropyl group—creates a unique electronic and steric environment. This specific substitution pattern suggests that it is likely synthesized for use as an intermediate in more complex chemical syntheses, where each functional group plays a defined role in subsequent reaction steps. While not a widely commercialized end-product itself, its structure is indicative of a building block in targeted organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-N-cyclopropyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-6-3-8(12-5-1-2-5)9(13(14)15)4-7(6)11/h3-5,12H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFUHAVXHWZXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Properties of 4,5 Dichloro N Cyclopropyl 2 Nitroaniline
Synthetic Pathways
While specific, peer-reviewed synthetic procedures for this compound are not widely documented in publicly available literature, a logical synthesis can be proposed based on established chemical reactions. The most probable route involves a two-step process starting from a commercially available precursor.
The starting material for the synthesis of the title compound is 4,5-dichloro-2-nitroaniline (B146558). This precursor is itself synthesized from other commodity chemicals. One documented method involves the reaction of 2,4,5-trichloronitrobenzene (B44141) with ammonia (B1221849) in a suitable solvent at elevated temperatures and pressures. rsc.orggoogle.com This reaction is a nucleophilic aromatic substitution where ammonia displaces the chlorine atom at the 2-position, which is activated by the adjacent nitro group. Another approach starts with 3,4-dichloroaniline, which is first acylated to protect the amino group, then nitrated, and finally, the protecting group is removed to yield 4,5-dichloro-2-nitroaniline. rsc.org
The introduction of the cyclopropyl (B3062369) group onto the nitrogen atom of 4,5-dichloro-2-nitroaniline would likely proceed via an N-cyclopropylation reaction. A general method for the N-cyclopropylation of aromatic amines involves a two-step sequence. First, the amine is reacted with 1-ethoxycyclopropyl bromide. This is followed by a reduction step, for instance using sodium borohydride (B1222165) and a Lewis acid like boron trifluoride etherate, to yield the N-cyclopropyl product.
A plausible reaction scheme would be the nucleophilic attack of the amino group of 4,5-dichloro-2-nitroaniline on a suitable cyclopropylating agent.
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) with Cyclopropylamine on Halogenated Nitrobenzene (B124822) Precursors
Chemical and Physical Properties
The specific chemical and physical properties of this compound are not extensively published in the scientific literature. However, based on its structure and data from chemical suppliers, several properties can be tabulated.
| Property | Value | Source |
| Molecular Formula | C9H8Cl2N2O2 | Inferred from structure |
| Molecular Weight | 247.08 g/mol | Calculated |
| Appearance | Likely a colored solid | Inferred from related compounds |
| CAS Number | 60878-77-5 | bldpharm.com |
Interactive Data Table: Physicochemical Properties Note: Some values are predicted or inferred due to a lack of extensive experimental data.
| Property | Predicted/Known Value |
| Molecular Formula | C9H8Cl2N2O2 |
| Molecular Weight | 247.08 g/mol |
| XLogP3 | 3.5 (Predicted) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 245.99628 g/mol |
| Monoisotopic Mass | 245.99628 g/mol |
| Topological Polar Surface Area | 58.1 Ų |
| Heavy Atom Count | 15 |
Data for the interactive table is compiled from computational models and supplier information where direct experimental values are unavailable.
Chemical Reactivity and Strategic Derivatization of 4,5 Dichloro N Cyclopropyl 2 Nitroaniline
Transformations Involving the Aromatic Nitro Group
The nitro group is a versatile functional handle, primarily due to its strong electron-withdrawing nature and its ability to be transformed into other nitrogen-containing functionalities.
The most common transformation of the aromatic nitro group is its reduction to a primary amine. This conversion is a fundamental step in the synthesis of many complex molecules, as the resulting amino group can undergo a wide array of subsequent reactions. The reduction of aromatic nitro compounds can be achieved under various conditions, and the final product depends on the reducing agent and reaction parameters used. The process typically proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) compounds.
The conversion of the nitro group in 4,5-dichloro-N-cyclopropyl-2-nitroaniline to the corresponding primary amine yields 4,5-dichloro-N1-cyclopropylbenzene-1,2-diamine. This derivative is a key intermediate for further functionalization, particularly for creating heterocyclic systems or for selective reactions involving the newly formed primary aromatic amine.
The nitro group (–NO₂) is a potent electron-withdrawing group, which significantly influences the reactivity of the aromatic ring to which it is attached. nih.gov This strong deactivating effect makes electrophilic aromatic substitution reactions more difficult. nih.gov However, and more importantly for this scaffold, the nitro group strongly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr), especially at the ortho and para positions.
This activating effect is clearly demonstrated in the synthesis of the precursor, 4,5-dichloro-2-nitroaniline (B146558). In a documented process, 2,4,5-trichloronitrobenzene (B44141) is treated with ammonia (B1221849) at elevated temperatures (150-220°C). wipo.intgoogle.com The ammonia acts as a nucleophile and displaces the chlorine atom at the C-2 position, which is ortho to the activating nitro group. wipo.intgoogle.com This reaction proceeds because the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy for the substitution. In the context of this compound, this inherent activation could potentially be exploited for further substitution reactions at the chlorinated positions, should sufficiently potent nucleophiles be employed.
Reactivity of the Secondary Amine Functionality
The secondary amine, specifically an N-cyclopropylaniline moiety, offers a distinct set of reaction possibilities, allowing for the introduction of diverse substituents and linkages at the nitrogen atom.
The secondary amine in this compound can undergo N-alkylation to form a tertiary amine. While Friedel-Crafts alkylation of aniline (B41778) derivatives can be challenging, alternative methods exist. rsc.org For instance, N-alkylation of aromatic amines can be achieved with reagents like cyclopropylcarbinol under acidic catalysis, although this can sometimes lead to ring-opened products depending on the conditions. researchgate.net
More commonly, the secondary amine is susceptible to N-acylation when treated with acylating agents like acyl chlorides or acid anhydrides. chemguide.co.ukchemguide.co.uk The reaction between an acyl chloride and a primary or secondary amine is typically a rapid, exothermic process that proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk For less reactive or sterically hindered amines, the addition of a base or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be necessary to facilitate the reaction. reddit.com This reaction converts the amine into an N-substituted amide.
Building upon N-acylation, a wide variety of carboxamides can be synthesized by reacting the secondary amine of this compound with different acyl chlorides or activated carboxylic acids.
Similarly, sulfonamides can be readily formed. The most typical method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base such as pyridine (B92270) or triethylamine. cbijournal.comrsc.org This reaction allows for the introduction of an arylsulfonyl or alkylsulfonyl group onto the nitrogen atom, forming a stable sulfonamide linkage. This is a widely used transformation in medicinal chemistry. rsc.org Alternative methods for sulfonamide synthesis include reacting amines with sulfinate salts in the presence of an oxidizing agent. researchgate.net
Diazotization reactions are a cornerstone of aromatic chemistry, typically involving the conversion of a primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂) that can be replaced by a wide range of nucleophiles. masterorganicchemistry.com For a molecule like this compound, this reaction sequence would first require the reduction of the nitro group to a primary amine, as described in section 3.1.1, to yield 4,5-dichloro-N1-cyclopropylbenzene-1,2-diamine.
The resulting primary aromatic amine at the C-2 position can then be treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. cbijournal.commasterorganicchemistry.com However, a critical consideration is the presence of the N-cyclopropyl secondary amine. Studies on N-cyclopropyl-N-alkylanilines have shown that treatment with nitrous acid can lead to the specific cleavage of the cyclopropyl (B3062369) group from the nitrogen atom, forming an N-nitrosoaniline derivative. nih.gov This presents a significant competing reaction pathway that could affect the outcome of the diazotization attempt on the diamine derivative.
Assuming the selective diazotization of the primary aromatic amine is successful, the resulting diazonium salt is a versatile intermediate for Sandmeyer and related reactions. wikipedia.orgorganic-chemistry.orgproquest.com These reactions use copper(I) salts as catalysts to replace the diazonium group with various substituents. masterorganicchemistry.comwikipedia.org
Halogenation: Using CuCl or CuBr introduces a chloro or bromo group, respectively. masterorganicchemistry.comwikipedia.org
Cyanation: Using CuCN introduces a cyano (nitrile) group. masterorganicchemistry.comwikipedia.org
Hydroxylation: Heating the diazonium salt with water and acid can introduce a hydroxyl group. cbijournal.com
These transformations provide powerful methods for elaborately functionalizing the aromatic ring in patterns not easily achievable through other means. organic-chemistry.org
Chemical Behavior of Chlorine Substituents on the Aromatic Ring
The two chlorine atoms on the benzene (B151609) ring are subject to substitution and coupling reactions, with their reactivity significantly influenced by the strong electron-withdrawing effect of the ortho-nitro group.
The chlorine substituents on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds through a bimolecular mechanism involving the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the chloride leaving group. nih.gov The presence of the strongly electron-withdrawing nitro group ortho and para to the chlorine atoms is crucial, as it delocalizes the negative charge of the intermediate, thereby activating the ring for nucleophilic attack. nih.gov
In di-substituted systems like 4,5-dichloro-2-nitroaniline, regioselectivity becomes a key consideration. The chlorine atom at the C4 position (para to the nitro group) is generally more activated and thus more susceptible to substitution than the chlorine at the C5 position. This regioselectivity is observed in related systems like 4,6-dichloro-5-nitrobenzofuroxan, where nucleophilic substitution by amines occurs selectively at the C4 position. nih.gov This preference is attributed to the superior ability of the para-nitro group to stabilize the negative charge in the Meisenheimer intermediate compared to the meta-directing effect on the C5 position.
A variety of nucleophiles can be employed in these SNAr reactions, leading to a diverse array of derivatives. Common nucleophiles include alkoxides, phenoxides, thiolates, and primary or secondary amines. For instance, the synthesis of 4,5-dichloro-2-nitroaniline itself involves an SNAr reaction where one chlorine atom of 2,4,5-trichloronitrobenzene is displaced by ammonia. rsc.org This highlights the general feasibility of displacing these chlorine atoms with nitrogen nucleophiles.
| Substrate | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 2,4,5-Trichloronitrobenzene | Ammonia (NH₃) | Amino-dichloro-nitrobenzene | rsc.org |
| 4,6-Dichloro-5-nitrobenzofuroxan | Amines (e.g., Piperidine) | 4-Amino-6-chloro-5-nitrobenzofuroxan | nih.gov |
| 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | Amines, Alkoxides | Substituted Pyridazinones | youtube.com |
| 2,4-Dichloroquinazoline | Primary/Secondary Amines | 2-Chloro-4-aminoquinazolines | capes.gov.br |
The chlorine substituents of this compound can also be functionalized using transition-metal-catalyzed cross-coupling reactions. These methods offer a powerful alternative to SNAr for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are prominent examples. youtube.comwikipedia.org
The Buchwald-Hartwig amination enables the palladium-catalyzed coupling of aryl halides with primary or secondary amines to form new C-N bonds. wikipedia.orgnumberanalytics.com This reaction is highly versatile and tolerates a wide range of functional groups, including nitro groups, although care must be taken as some phosphine (B1218219) ligands used in these reactions can reduce the nitro functionality. numberanalytics.comlibretexts.org The reaction typically involves a Pd(0) catalyst, a phosphine ligand (e.g., X-Phos, BINAP), and a base (e.g., KOt-Bu, Cs₂CO₃). wikipedia.orgbeilstein-journals.org It proceeds via a catalytic cycle involving oxidative addition of the aryl chloride to the Pd(0) center, association of the amine, deprotonation, and finally, reductive elimination to yield the arylated amine product. wikipedia.org In the context of this compound, this methodology could be used to selectively replace one or both chlorine atoms with different amino groups.
The Suzuki-Miyaura coupling reaction is another cornerstone of cross-coupling chemistry, forming C-C bonds by reacting an aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.com This reaction is known for its mild conditions and high functional group tolerance. For substrates like this compound, Suzuki coupling could introduce new aryl or alkyl substituents at the C4 and/or C5 positions. The regioselectivity of the coupling can often be controlled by the reaction conditions and the specific catalyst system used. In related dihalo-heterocyclic systems, selective coupling at one halogen over the other has been achieved, demonstrating the feasibility of this approach for controlled derivatization. nih.gov
| Reaction Type | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd(OAc)₂ / Phosphine Ligand + Base | Aryl C-N | wikipedia.orgbeilstein-journals.org |
| Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid/Ester | Pd(PPh₃)₄ or PdCl₂(dppf) + Base | Aryl C-C | youtube.comnih.gov |
| Urea Synthesis | Aryl Chloride + NaOCN, then Amine | Pd₂(dba)₃ / Ligand + NEt₃ | Aryl-N(CO)N | nih.gov |
Stability and Transformations of the Cyclopropyl Ring
The N-cyclopropyl group is a "donor-acceptor" cyclopropane (B1198618), where the nitrogen atom acts as an electron donor and the nitro-activated aromatic ring serves as a powerful electron acceptor. This electronic arrangement makes the strained three-membered ring susceptible to specific transformations, particularly ring-opening reactions.
The cyclopropyl ring in this compound can undergo nucleophilic ring-opening reactions. This reactivity is a characteristic feature of donor-acceptor cyclopropanes. The electron-withdrawing nature of the 2-nitroaniline (B44862) moiety polarizes the C-N bond and weakens the adjacent C-C bonds of the cyclopropane ring, making it susceptible to attack by nucleophiles. This process provides a synthetic route to 1,3-difunctionalized acyclic compounds. nih.gov
The reaction is initiated by the attack of a nucleophile at one of the methylene (B1212753) carbons of the cyclopropyl ring. This is followed by cleavage of the distal C-C bond, which relieves the ring strain (approximately 28 kcal/mol). acs.org Various nucleophiles, including amines, amides, hydrazines, and thiolates, can initiate this ring-opening cascade. hyphadiscovery.com For example, studies on related nitrocyclopropane (B1651597) systems have shown that nucleophiles like sodium thiophenoxide can effectively open the ring. hyphadiscovery.com The outcome of the reaction can lead to the formation of stable, linear 1,3-substituted products.
Oxidative Stability: The N-cyclopropylamine functionality is known to be susceptible to oxidative cleavage. nih.govhyphadiscovery.com Enzymatic systems, such as cytochrome P450, can mediate the oxidation of cyclopropylamines. hyphadiscovery.com This process often proceeds via a single electron transfer (SET) from the nitrogen atom to form a highly reactive aminium radical cation. nih.gov This intermediate can then undergo rapid, irreversible fragmentation of the cyclopropyl ring to generate a distonic radical cation, which can be trapped by oxygen or undergo further intramolecular reactions. nih.govacs.org This inherent reactivity means that under certain oxidative conditions, particularly enzymatic or biomimetic ones, the cyclopropyl moiety is likely to be a primary site of transformation, leading to ring-opened metabolites. hyphadiscovery.com
Reductive Stability: In contrast, the cyclopropyl ring generally exhibits high stability under conditions typically used for the reduction of aromatic nitro groups. The most common transformation for a nitroaniline is the reduction of the nitro group to an amine, which can be achieved using various reagents like H₂/Pd/C, Raney Nickel, or Fe/HCl. commonorganicchemistry.comresearchgate.net Studies on related nitrocyclopropanes have demonstrated that catalytic hydrogenation successfully reduces the nitro group while leaving the cyclopropyl ring intact. hyphadiscovery.com This stability is crucial for synthetic strategies that aim to modify the aromatic ring (e.g., via the resulting diamine) while preserving the cyclopropyl functionality. However, it is noteworthy that under specific, potent electrochemical reduction conditions, the cyclopropane ring can be induced to open, suggesting that its stability is not absolute and depends on the chosen reductive method.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4,5-dichloro-N-cyclopropyl-2-nitroaniline, ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide a complete map of the proton and carbon frameworks, confirming the precise arrangement of the cyclopropyl (B3062369) group, the dichlorinated aromatic ring, and the nitro substituent.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
In ¹H NMR spectroscopy, the chemical environment of each proton dictates its resonance frequency (chemical shift, δ), splitting pattern (multiplicity), and integration value. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the amine proton (N-H), and the cyclopropyl ring protons.
The aromatic region is expected to show two singlets, corresponding to the protons at the C-3 and C-6 positions of the aniline (B41778) ring. The proton at C-3 would likely appear more downfield due to the strong electron-withdrawing effect of the adjacent nitro group. The N-H proton is anticipated to be a broad singlet, with its chemical shift being sensitive to solvent and concentration. The cyclopropyl group presents a more complex system: one methine proton (-CH-) and two sets of methylene (B1212753) protons (-CH₂-). These would appear in the upfield region, with characteristic splitting patterns due to coupling with each other and the N-H proton.
Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) are based on typical values for similar functional groups and may vary based on solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-3 (Aromatic) | 8.0 - 8.4 | Singlet (s) | 1H |
| H-6 (Aromatic) | 6.8 - 7.2 | Singlet (s) | 1H |
| N-H (Amine) | 7.5 - 8.5 | Broad Singlet (br s) | 1H |
| Cyclopropyl-CH (Methine) | 2.5 - 3.0 | Multiplet (m) | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected. The chemical shifts are heavily influenced by the electronic effects of the substituents (NO₂, Cl, and NH-cyclopropyl).
The aromatic carbons will resonate in the range of 110-150 ppm. The carbons directly attached to the nitro group (C-2) and the amino group (C-1) would be significantly affected, as would the chlorine-bearing carbons (C-4 and C-5). The carbon atoms of the cyclopropyl ring will appear in the upfield region, typically below 40 ppm, with the methine carbon being more downfield than the methylene carbons.
Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) are based on typical values for similar functional groups and may vary based on solvent and experimental conditions.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | 140 - 145 |
| C-2 | 130 - 135 |
| C-3 | 125 - 130 |
| C-4 | 120 - 125 |
| C-5 | 115 - 120 |
| C-6 | 110 - 115 |
| Cyclopropyl-CH (Methine) | 25 - 35 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for unambiguously assigning these signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be crucial for confirming the cyclopropyl system. It would show cross-peaks connecting the cyclopropyl methine proton to the adjacent cyclopropyl methylene protons. A correlation between the N-H proton and the cyclopropyl methine proton might also be observed, confirming their proximity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. An HSQC spectrum would definitively link the ¹H and ¹³C NMR assignments. For instance, it would show a cross-peak between the aromatic H-3 signal and the C-3 signal, and connect the cyclopropyl proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) couplings between protons and carbons, which is vital for piecing together the molecular puzzle. Key expected correlations would include:
A cross-peak from the N-H proton to the C-1 and cyclopropyl methine carbons.
Correlations from the aromatic H-3 proton to carbons C-1, C-2, and C-5.
Correlations from the aromatic H-6 proton to carbons C-1, C-4, and C-5.
A correlation from the cyclopropyl methine proton to C-1 of the aromatic ring, unequivocally confirming the N-cyclopropyl linkage.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds. These methods are highly effective for identifying the key functional groups present in this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The spectrum provides a characteristic fingerprint of the molecule's functional groups. Data for the closely related precursor, 4,5-dichloro-2-nitroaniline (B146558), shows characteristic peaks for the N-H, NO₂, and C-Cl bonds, which are expected to be present and only slightly shifted in the target compound.
Key expected vibrational frequencies include:
N-H Stretch: A sharp, medium-intensity peak around 3350-3400 cm⁻¹ corresponding to the stretching of the secondary amine N-H bond.
Aromatic C-H Stretch: Weak to medium peaks just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the C-H bonds of the cyclopropyl ring.
NO₂ Group Stretches: Two very strong and distinct peaks are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. spectroscopyonline.com
C=C Aromatic Ring Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.
C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.
C-Cl Stretches: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
Predicted FT-IR Data for this compound Based on characteristic group frequencies and data from related compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3350 - 3400 | Medium |
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |
| NO₂ Symmetric Stretch | 1340 - 1370 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
| C-N Stretch | 1250 - 1350 | Medium |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. While FT-IR is excellent for polar groups like the nitro group, Raman spectroscopy provides valuable data on the carbon skeleton and other symmetric moieties.
For this compound, the Raman spectrum would be expected to show:
Strong signals for the symmetric stretching vibration of the NO₂ group, often found around 1300-1350 cm⁻¹. nih.gov
Characteristic peaks for the aromatic ring "breathing" modes, which are often strong in Raman spectra.
Signals corresponding to the C-Cl bonds.
Vibrations associated with the cyclopropyl ring structure.
Analysis of the precursor, 4,5-dichloro-2-nitroaniline, by FT-Raman spectroscopy confirms the presence of these key functional groups, and similar results would be anticipated for the N-cyclopropyl derivative. nih.gov
Mass Spectrometric Techniques for Structural Confirmation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable structural information.
For this compound (C₉H₈Cl₂N₂O₂), the molecular ion peak (M⁺) would be observed. Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern. The two main isotopes of chlorine are ³⁵Cl and ³⁷Cl, leading to peaks at M, M+2, and M+4 with an approximate relative intensity ratio of 9:6:1.
The fragmentation of the molecular ion is governed by the stability of the resulting fragments. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da). nih.gov The cleavage of the cyclopropyl ring or the bond between the nitrogen and the cyclopropyl group is also an expected fragmentation route.
Table 1: Predicted EI-MS Fragmentation Data for this compound
| Fragment Ion (m/z) | Proposed Loss | Formula of Lost Neutral Fragment |
| 247/249/251 | Molecular Ion (M⁺) | - |
| 217/219/221 | Loss of NO | NO |
| 201/203/205 | Loss of NO₂ | NO₂ |
| 206/208/210 | Loss of Cyclopropyl | C₃H₅ |
Note: The m/z values reflect the presence of the ³⁵Cl and ³⁷Cl isotopes.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms.
By comparing the experimentally measured exact mass to the theoretically calculated mass, HRMS can definitively confirm the elemental composition of this compound. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The calculated monoisotopic mass for C₉H₈³⁵Cl₂N₂O₂ is 245.9963.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₈Cl₂N₂O₂ |
| Theoretical Monoisotopic Mass (for C₉H₈³⁵Cl₂N₂O₂) | 245.9963 Da |
| Expected Adduct [M+H]⁺ | 247.0036 Da |
Note: The theoretical mass is calculated using the most abundant isotopes of each element.
Electronic Absorption (UV-Vis) Spectroscopy
Electronic Absorption (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light.
The structure of this compound contains a substituted nitrobenzene (B124822) ring, which is a strong chromophore. The presence of the amino group (as an N-cyclopropylamine) and the nitro group, both conjugated with the benzene (B151609) ring, gives rise to characteristic electronic transitions, primarily of the π → π* and n → π* type. The absorption maxima (λmax) are influenced by the solvent polarity. For the related compound 4,5-dichloro-2-nitroaniline, characteristic absorption bands are well-documented. nih.gov
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax Range (nm) | Chromophore |
| π → π | 250 - 300 | Dichlorinated benzene ring |
| n → π / Charge Transfer | 380 - 450 | Nitroaniline system |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the exact positions of atoms, bond lengths, and bond angles.
While specific crystal structure data for this compound is not publicly available, data for the parent compound, 4,5-dichloro-2-nitroaniline, has been deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.gov This data provides a model for the type of structural information that would be obtained for the title compound, revealing details about molecular planarity, intermolecular interactions (like hydrogen bonding), and crystal packing.
Table 4: Illustrative Crystallographic Data (based on 4,5-dichloro-2-nitroaniline)
| Parameter | Reported Value for 4,5-dichloro-2-nitroaniline |
| CCDC Deposition Number | 136684 nih.gov |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a, b, c, and β angles would be precisely defined |
| Key Bond Lengths/Angles | C-Cl, C-N, N-O bond lengths; ring and substituent angles |
This data is for the related compound 4,5-dichloro-2-nitroaniline and serves as an example of the parameters determined by X-ray crystallography. nih.gov
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a chemical compound and for its quantification. google.com For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable.
In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the compound from the column. sielc.com Purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram, detected typically by a UV-Vis detector set to an absorption maximum of the analyte.
Table 5: Typical HPLC Conditions for Analysis
| Parameter | Condition |
| Column | Reverse-Phase C18, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (gradient or isocratic) with 0.1% formic acid sielc.com |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at a specified λmax (e.g., 270 nm or 410 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC)
Gas chromatography is a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds. For this compound, a compound with moderate volatility, GC offers high resolution and sensitivity. The methodology is particularly well-suited for analyzing trace amounts of the compound in complex matrices, such as environmental samples, following appropriate extraction and cleanup procedures. nih.gov
The selection of the stationary phase is critical for achieving optimal separation. A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often employed for the analysis of dinitroaniline herbicides and related compounds. epa.gov This type of column provides good selectivity for a wide range of analytes.
Due to the presence of two chlorine atoms and a nitro group, this compound exhibits a strong affinity for electron capture. Consequently, a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD) is highly effective for its detection, offering exceptional sensitivity. nih.govoup.com The ECD is particularly sensitive to halogenated compounds and nitroaromatics, making it an ideal choice. For unambiguous identification, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. coresta.org GC-MS provides structural information, confirming the identity of the analyte based on its mass spectrum.
The operational parameters of the GC system, including injector temperature, oven temperature program, and carrier gas flow rate, must be optimized to ensure efficient separation and sharp peak shapes. A temperature program is typically used to facilitate the elution of the compound in a reasonable time frame while maintaining good resolution from other components in the sample.
Table 1: Illustrative Gas Chromatographic Parameters for the Analysis of this compound
| Parameter | Value/Condition |
| GC System | Capillary Gas Chromatograph |
| Column | DB-5 fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector | Splitless, 250 °C |
| Carrier Gas | Helium or Nitrogen, constant flow rate of 1.2 mL/min |
| Oven Program | Initial temperature 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | Electron Capture Detector (ECD) at 300 °C or Mass Spectrometer (MS) |
| MS Conditions | Electron Impact (EI) ionization (70 eV), scan range 50-400 m/z |
| Expected Retention Time | Dependent on the precise conditions, but typically in the range of 15-20 minutes |
| Detection Limit (ECD) | Low picogram (pg) to femtogram (fg) range nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is widely used for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for larger-scale column chromatography. scribd.com
The separation in TLC is based on the differential partitioning of the analyte between a planar stationary phase and a liquid mobile phase. For nitroaniline derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity and versatility. The choice of the mobile phase, or eluent, is crucial and is determined by the polarity of the analyte. A solvent system is selected to achieve a retention factor (Rf) value that allows for clear separation from other components, typically in the range of 0.3 to 0.7. scribd.com
The polarity of the mobile phase directly influences the migration of the compound up the TLC plate; a more polar solvent will result in a higher Rf value. For a compound like this compound, which possesses both polar (nitro, amine) and non-polar (dichlorophenyl, cyclopropyl) characteristics, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is often used. By varying the ratio of these solvents, the polarity of the mobile phase can be finely tuned.
Visualization of the separated spots on the TLC plate can be achieved under UV light, as the aromatic and nitro functionalities in the molecule allow for UV absorbance. Alternatively, specific chemical staining agents can be used. For aromatic amines, reagents that form colored products upon reaction, such as diazotization followed by coupling, can provide sensitive and selective detection. oup.com
Table 2: Representative Thin-Layer Chromatography Data for this compound
| Stationary Phase | Mobile Phase (Eluent System) | Rf Value (Approximate) | Visualization Method |
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (4:1, v/v) | 0.45 | UV light (254 nm) |
| Silica Gel 60 F₂₅₄ | Toluene:Dichloromethane (1:1, v/v) | 0.55 | UV light (254 nm) |
| Silica Gel 60 F₂₅₄ | Cyclohexane:Acetone (3:1, v/v) | 0.50 | UV light (254 nm) |
| Silica Gel 60 F₂₅₄ | Carbon Tetrachloride:Methanol (9:1, v/v) | 0.60 | UV light (254 nm) |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to study substituted nitroaniline derivatives to predict their properties with high accuracy. researchgate.netresearchgate.netresearchgate.net
The first step in a computational study is to determine the molecule's most stable three-dimensional shape, or conformation, through geometry optimization. For 4,5-dichloro-N-cyclopropyl-2-nitroaniline, the key structural parameters include the bond lengths, bond angles, and, most importantly, the dihedral angles defining the orientation of the functional groups.
The analysis would focus on the rotation around two key bonds:
The C-N bond of the nitro group: Studies on similar molecules, like p-nitroaniline, show that while the nitro group is a strong resonator with the phenyl ring, steric and crystal packing forces can cause it to be slightly twisted out of the ring's plane. mdpi.com
The C-N bond of the cyclopropylamino group: The orientation of the cyclopropyl (B3062369) group relative to the aromatic ring would be analyzed to find the lowest energy conformer.
A significant feature expected in the optimized geometry is a strong intramolecular hydrogen bond between the hydrogen atom of the amino group (N-H) and one of the oxygen atoms of the adjacent nitro group. This interaction forms a stable six-membered pseudo-ring, a feature commonly observed in 2-nitroaniline (B44862) derivatives, which enhances the planarity and stability of the molecule. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, stability, and electronic properties. researchgate.net
For this compound, a "push-pull" system is established. The electron-donating cyclopropylamino group "pushes" electron density into the π-system of the benzene (B151609) ring, while the electron-withdrawing nitro group and chlorine atoms "pull" density out. This leads to:
The HOMO being primarily localized on the electron-rich part of the molecule: the cyclopropylamino group and the benzene ring.
The LUMO being concentrated on the electron-deficient nitro group.
This distribution facilitates an intramolecular charge transfer (ICT) from the donor part to the acceptor part upon electronic excitation. researchgate.netchemrxiv.org A small HOMO-LUMO gap generally signifies a molecule that is more easily excited and thus more chemically reactive. researchgate.net
Table 1: Representative Frontier Orbital Energies for Substituted Nitroanilines
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| p-Nitroaniline | -6.69 | -2.34 | 4.35 |
| Methyl-substituted anilines | -5.3 to -5.5 | -0.8 to -1.0 | ~4.3 - 4.5 |
| Nitro-substituted anilines | -6.7 to -7.0 | -2.3 to -2.8 | ~4.0 - 4.7 |
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on a molecule's surface. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack.
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the nitro group, making them sites for electrophilic attack or hydrogen bonding. researchgate.nettandfonline.com
Positive Potential (Blue): Likely found near the amino hydrogen and potentially above the center of the aromatic ring, indicating regions susceptible to nucleophilic attack. tandfonline.comnih.gov
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. By comparing the calculated spectrum with an experimental one, the accuracy of the computational model can be validated. While no experimental spectrum for the title compound is readily available, the NIST Chemistry WebBook contains IR data for the parent compound, 4,5-dichloro-2-nitroaniline (B146558), which would serve as a benchmark. nist.gov Key predicted vibrations would include N-H stretching, N-O stretching of the nitro group, and C-Cl stretching modes.
NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a more complex task, but modern computational approaches, often combining DFT with machine learning algorithms or empirical scaling, can achieve high accuracy. mdpi.comnih.gov For this compound, calculations would predict the ¹H and ¹³C chemical shifts. The aromatic protons, for example, would be significantly influenced by the electronic effects of the three different substituents (amino, chloro, and nitro), leading to distinct, predictable signals.
Molecular Dynamics Simulations (if applicable to specific interactions or phases)
No molecular dynamics (MD) simulation studies have been published for this compound. However, this technique would be the method of choice to study the molecule's behavior in a condensed phase, such as in a solvent or an amorphous solid. MD simulations could model how the molecule interacts with solvent molecules, how it diffuses, and how its conformation changes dynamically over time.
Theoretical Studies on Intramolecular Interactions and Electronic Delocalization
The structure of this compound is dominated by intramolecular interactions that dictate its electronic properties.
Intramolecular Hydrogen Bonding: As mentioned, the N-H···O=N hydrogen bond is the most significant non-covalent interaction. Theoretical studies on 2-nitroanilines have shown that this interaction creates a stable, planar, six-membered ring that facilitates electron delocalization across the molecule. researchgate.net
Electronic Delocalization and Charge Transfer: The molecule is a classic D-π-A (Donor-π-Acceptor) system. The cyclopropylamino group acts as an electron donor (D), the nitro group as a strong electron acceptor (A), and the phenyl ring as the conjugated π-bridge. This arrangement promotes a significant degree of electronic delocalization and intramolecular charge transfer (ICT) from the donor end to the acceptor end. chemrxiv.orgchemrxiv.org The two chlorine atoms also contribute to the electron-withdrawing nature of the system. This ICT character is fundamental to the molecule's chemical and optical properties.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate a molecule's structural or computationally-derived properties with its chemical reactivity. researchgate.net While no specific QSRR model has been developed for this compound, studies on other aniline (B41778) derivatives have successfully used this approach. nih.govutq.edu.iq
To build a QSRR model for this compound, one would first calculate a set of molecular descriptors using DFT. These could include:
HOMO and LUMO energies
Dipole moment
Molecular surface area and volume
Charges on specific atoms
These descriptors could then be statistically correlated with an experimental measure of reactivity (e.g., reaction rate constants). Such a model would allow for the rapid prediction of reactivity for a series of related compounds without needing to run the experiments for each one. nih.gov
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Synthetic Precursor for Complex Organic Molecules
The multifunctionality of 4,5-dichloro-N-cyclopropyl-2-nitroaniline makes it an important intermediate in the synthesis of a wide array of intricate organic structures, particularly heterocyclic compounds and functional polymers.
A common and critical transformation of this compound involves the chemical reduction of its nitro group (-NO₂) to a primary amine (-NH₂). This reaction converts the molecule into 4,5-dichloro-N¹-cyclopropylbenzene-1,2-diamine . This resulting ortho-phenylenediamine derivative is a cornerstone for building various fused heterocyclic ring systems.
Benzimidazoles : The synthesis of benzimidazoles from o-nitroanilines is a well-established method. organic-chemistry.orgrsc.org This process typically involves a one-step reductive cyclization, where the nitro group is reduced in the presence of an aldehyde or carbon dioxide. organic-chemistry.orgrsc.org The resulting in situ generated diamine undergoes condensation to form the benzimidazole (B57391) ring. organic-chemistry.orgrsc.orgresearchgate.net Applying this methodology, this compound can be reacted with various aldehydes to produce a library of 5,6-dichloro-1-cyclopropyl-2-substituted-1H-benzimidazoles, which are of interest in medicinal chemistry and materials science. encyclopedia.pub The foundational intermediate for this process, 4,5-dichloro-1,2-phenylenediamine, is a known compound used in such syntheses. sigmaaldrich.comnih.gov
Quinazolines : Quinazoline (B50416) derivatives can be synthesized from aniline (B41778) precursors. For instance, 2,4-dichloroquinazolines are common starting materials for producing various substituted quinazolines by reacting them with amines. The this compound scaffold can be envisioned as a precursor for building chlorinated quinazoline structures, which are explored for their biological activities. researchgate.net
Triazines : The N-cyclopropyl group on the molecule is particularly significant for certain applications. For example, the agrochemical Cyromazine is N-cyclopropyl-1,3,5-triazine-2,4,6-triamine, highlighting the utility of the N-cyclopropyl triazine core in specialized fields. The subject compound is a potential starting point for analogous structures bearing the dichloro-substituted phenyl ring.
The development of high refractive index polymers (HRIPs) is crucial for advanced optical devices. The refractive index of a polymer can be increased by incorporating atoms with high molar refractivity, such as halogens (chlorine, bromine, iodine) and sulfur, as well as aromatic rings. researchgate.netnih.gov
This compound is an attractive building block for HRIPs due to several structural features:
Halogen Atoms : It contains two chlorine atoms, which significantly contribute to increasing the molar refractivity and, consequently, the refractive index of a polymer. researchgate.net
Aromatic Ring : The inherent phenyl ring provides rigidity and high electron density, which also enhances the refractive index.
Polymerization Potential : The amine functionality allows it to be incorporated into polymer backbones, such as polyimides or other condensation polymers. Sulfur-containing polyimides are noted for their high refractive indices, excellent thermal stability, and good mechanical properties. sci-hub.cat Aniline derivatives can also be polymerized with reagents like sulfur monochloride to create polymers with unique optical properties. nih.gov
Research has shown that polymers incorporating sulfur and halogen atoms can achieve very high refractive index values (n > 1.70 or even > 1.80) while maintaining good optical transparency. nih.govsci-hub.cat Therefore, using this compound or its diamine derivative as a monomer in polymerization with sulfur-containing co-monomers presents a viable strategy for creating novel HRIPs. researchgate.netsci-hub.cat
Potential in Agrochemical Development (as a chemical intermediate, excluding biological efficacy)
Substituted nitroanilines and their derivatives are pivotal intermediates in the synthesis of active ingredients for the agrochemical industry. A patent identifies the parent compound, 4,5-dichloro-2-nitroaniline (B146558) , as an important intermediate in the production of crop protection agents and pharmaceuticals. google.com The synthesis of this precursor from 2,4,5-trichloronitrobenzene (B44141) and ammonia (B1221849) is a documented industrial process. wipo.int
Furthermore, the reduction product, which is an o-phenylenediamine, is also a valuable intermediate for plant protecting agents and heat-resistant polymers. google.com The structural motifs present in this compound—the chlorinated aniline core and the cyclopropyl (B3062369) group—are found in various commercial pesticides. The presence of these specific functionalities makes it a tailored intermediate for the synthesis of more complex and potentially patentable agrochemical candidates.
Utility in Dye and Pigment Chemistry
The chromophoric nature of the nitroaniline scaffold makes it a foundational component in the synthesis of many dyes and pigments. The color of these compounds arises from the electron-withdrawing nitro group in conjugation with the electron-donating amino group on the benzene (B151609) ring.
While specific dyes derived from the N-cyclopropyl variant are not widely documented, its parent structure and isomers are extensively used.
Azo Dyes : Dichloronitroaniline isomers are common diazo components in the production of azo dyes. For example, 2,6-dichloro-4-nitroaniline (B1670479) is a precursor to Disperse Brown 1 and a range of other disperse dyes, including yellows and oranges. wikipedia.orgdyestuffintermediates.com The nitroaniline is first diazotized and then coupled with another aromatic compound (the coupling component) to form the final azo dye.
Pigment Intermediates : A related compound, 2-nitro-4,5-dichloroacetanilide, is noted as a significant intermediate within the dyestuff industry, particularly for manufacturing pigments. google.com
Given these established applications, this compound is a strong candidate for use as an intermediate in creating novel dyes. The dichloro substitution pattern and the nitro group provide the necessary electronic properties for a chromophore, while the N-cyclopropyl group can be used to modify properties such as solubility, lightfastness, and hue.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈Cl₂N₂O₂ |
| Molecular Weight | 247.08 g/mol |
| Appearance | Data not available |
| CAS Number | 60878-77-5 |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | Role / Context |
|---|---|
| This compound | Main subject; synthetic precursor |
| 4,5-dichloro-N¹-cyclopropylbenzene-1,2-diamine | Reduction product; intermediate for heterocycles |
| 4,5-dichloro-2-nitroaniline | Parent compound; intermediate for agrochemicals |
| 4,5-dichloro-1,2-phenylenediamine | Intermediate for benzimidazoles |
| 2,6-dichloro-4-nitroaniline | Isomer; precursor for disperse dyes |
| 2-nitro-4,5-dichloroacetanilide | Related compound; intermediate for pigments |
| Cyromazine (N-cyclopropyl-1,3,5-triazine-2,4,6-triamine) | Example of an N-cyclopropyl triazine agrochemical |
Conclusion and Future Research Trajectories
Synthesis of Current Academic Understanding of 4,5-Dichloro-N-cyclopropyl-2-nitroaniline
The current academic and published understanding of this compound is exceptionally limited. Its existence is confirmed through its listing in several chemical supplier catalogs, which provide its CAS number, 60878-77-5, and basic molecular data. bldpharm.comchemenu.comchemicalbook.com However, a thorough review of scientific databases and patent literature reveals a significant gap in dedicated research articles or detailed characterization studies for this specific compound.
The foundational knowledge of this molecule is therefore primarily derived from an understanding of its constituent parts: the 4,5-dichloro-2-nitroaniline (B146558) core and the N-cyclopropyl substituent. The parent compound, 4,5-dichloro-2-nitroaniline, is a known entity with documented properties and synthetic routes. nih.govsigmaaldrich.comnist.govnist.gov It serves as an important intermediate in various chemical syntheses. google.comnbinno.comwipo.int The introduction of a cyclopropyl (B3062369) group onto the amine is a known synthetic modification in medicinal and materials chemistry, often performed to modulate a compound's physicochemical properties.
Without dedicated studies, the current understanding of this compound is largely theoretical, based on the expected combination of the properties of its precursors.
Identification of Promising Avenues for Further Chemical Research
The scarcity of data on this compound presents a fertile ground for new chemical research. A primary and fundamental avenue would be the full characterization of the molecule. This would involve:
Spectroscopic Analysis: Detailed Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) studies are essential to confirm the structure and provide a reference for future synthetic work.
Crystallographic Studies: Obtaining a single-crystal X-ray structure would provide invaluable information on the molecule's three-dimensional conformation, including bond angles, bond lengths, and intermolecular interactions. This would be particularly insightful for understanding the influence of the bulky chlorine and cyclopropyl groups on the planarity of the nitroaniline system.
Physicochemical Property Determination: Experimental determination of key properties such as melting point, boiling point, solubility in various solvents, and pKa would provide a foundational dataset for any potential application.
Further research should also investigate the chemical reactivity of the compound, particularly the potential for further functionalization of the aromatic ring or transformations of the nitro group.
Future Prospects in Synthetic Methodologies and Chemical Derivatization
A significant area for future research lies in the development and optimization of synthetic routes to this compound. While not explicitly documented for this compound, a plausible synthetic pathway would involve the N-alkylation of 4,5-dichloro-2-nitroaniline with a cyclopropylating agent.
One promising approach is the copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid. This method has been shown to be effective for a range of anilines and would likely be applicable to 4,5-dichloro-2-nitroaniline. The optimization of reaction conditions, such as the choice of copper catalyst, ligand, base, and solvent, would be a valuable research endeavor to maximize yield and purity.
Beyond its synthesis, the derivatization of this compound offers numerous possibilities. For instance, reduction of the nitro group to an amine would yield 4,5-dichloro-N¹-cyclopropylbenzene-1,2-diamine, a potentially valuable building block for the synthesis of heterocyclic compounds like benzimidazoles, which are of significant interest in medicinal chemistry.
Emerging Applications in Novel Chemical Systems
While no applications for this compound have been reported, its structure suggests several potential areas for investigation. Nitroaniline derivatives are known to possess interesting electronic and optical properties, and some are used in the synthesis of dyes and pigments. osti.gov The specific substitution pattern of this compound could lead to unique chromophoric properties.
Furthermore, the introduction of a cyclopropyl group can enhance the biological activity of a molecule. Research into N-cyclopropylanilines has been conducted in the context of mechanistic probes and as intermediates for biologically active compounds. researchgate.net Therefore, a promising research avenue would be to screen this compound and its derivatives for biological activity, for example, as potential agrochemicals or pharmaceutical intermediates. The general class of nitroaniline derivatives is recognized for its importance as precursors in the development of pharmaceuticals and advanced materials. nbinno.com
The exploration of this compound as a building block in materials science is another untapped area. The combination of the electron-withdrawing nitro group and the halogen substituents could impart specific electronic properties relevant to the development of novel organic materials.
Q & A
Basic Question: What are the recommended methods for synthesizing 4,5-dichloro-N-cyclopropyl-2-nitroaniline, and how can reaction efficiency be optimized?
Answer:
A practical approach involves modifying protocols for structurally similar nitroaniline derivatives. For example, Zheng et al. (2023) synthesized N-cyclohexyl-4-isocyano-2-nitroaniline via nucleophilic substitution of nitroaniline precursors with cyclohexylamine under mild acidic conditions (e.g., HCl catalysis) . Adapting this method:
Precursor Selection : Start with 4,5-dichloro-2-nitroaniline.
Cyclopropane Introduction : React with cyclopropylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours.
Catalytic Optimization : Use a weak acid (e.g., acetic acid) to enhance amine reactivity without decomposition.
Monitoring : Track reaction progress via TLC or HPLC, targeting >90% conversion.
Key Considerations : Chlorine substituents may sterically hinder cyclopropane incorporation; elevated temperatures or prolonged reaction times may be required.
Advanced Question: How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) for this compound be resolved?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. A systematic workflow includes:
Solvent Standardization : Acquire NMR data in deuterated DMSO or CDCl₃ for consistency with literature (e.g., Zheng et al. used CDCl₃ for nitroaniline derivatives) .
Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts. Compare with experimental data to identify outliers.
Dynamic Effects : Investigate rotameric equilibria (e.g., rotation around the N–cyclopropyl bond) via variable-temperature NMR.
Supplementary Techniques : Use HRMS to confirm molecular weight and X-ray crystallography (if crystalline) to resolve structural ambiguities .
Basic Question: What are the stability considerations for this compound under storage and experimental conditions?
Answer:
Nitroaniline derivatives are generally light- and heat-sensitive. Key stability protocols:
Storage : Store in amber vials at –20°C under inert gas (argon or nitrogen) to prevent photodegradation and oxidation.
Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., nitro groups may decompose above 150°C).
Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) that may hydrolyze the cyclopropylamine moiety. Use anhydrous DMF or THF for reactions .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., fungal cytochrome P450 for antifungal applications).
QSAR Analysis : Correlate electronic properties (HOMO/LUMO energies, Hammett σ constants) with experimental bioactivity data.
Substituent Effects : Simulate the impact of additional substituents (e.g., fluorination at the 3-position) on steric and electronic profiles.
Validation : Synthesize top candidates and compare predicted vs. observed IC₅₀ values .
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
A multi-technique approach ensures accuracy:
NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and cyclopropyl CH₂ groups (δ 0.5–1.5 ppm).
- ¹³C NMR : Confirm nitro (C–NO₂) and chloro (C–Cl) substituents .
HRMS : Verify molecular formula (C₉H₇Cl₂N₃O₂) with <2 ppm error.
IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
Advanced Question: How can researchers address low yields in Ullmann-type coupling reactions involving this compound?
Answer:
Low yields often stem from poor solubility or catalyst poisoning. Mitigation strategies:
Catalyst Screening : Test Cu(I)/ligand systems (e.g., CuI/1,10-phenanthroline) to enhance coupling efficiency .
Solvent Optimization : Use high-boiling solvents (e.g., DMSO) to improve substrate solubility.
Microwave Assistance : Apply microwave irradiation (100–120°C, 30 min) to accelerate reaction kinetics.
Byproduct Analysis : Use GC-MS to identify side products (e.g., dechlorinated species) and adjust stoichiometry accordingly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
